molecular formula C26H19BrClN3O2 B11696052 1-[5-(4-bromophenyl)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(4-bromophenyl)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11696052
M. Wt: 520.8 g/mol
InChI Key: DBWSFEIPLCWNNC-UHFFFAOYSA-N
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Description

The compound 3-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic molecule that features a combination of pyrazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the quinoline moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

3-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one: is unique due to its specific combination of pyrazole and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H19BrClN3O2

Molecular Weight

520.8 g/mol

IUPAC Name

3-[2-acetyl-3-(4-bromophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H19BrClN3O2/c1-15(32)31-23(16-7-9-18(27)10-8-16)14-22(30-31)25-24(17-5-3-2-4-6-17)20-13-19(28)11-12-21(20)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33)

InChI Key

DBWSFEIPLCWNNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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